2-Amino-N-benzylethane-1-sulfonamide
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Overview
Description
2-Amino-N-benzylethanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to an ethane chain with an amino group (-NH2) and a benzyl group (-C6H5CH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzylethanesulfonamide typically involves the reaction of benzylamine with ethane-1,2-disulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Reaction Conditions:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 2-3 hours
Purification: Recrystallization from ethanol
Industrial Production Methods
Industrial production of 2-amino-N-benzylethanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-benzylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
2-Amino-N-benzylethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-benzylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on carbonic anhydrase. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.
Comparison with Similar Compounds
2-Amino-N-benzylethanesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with a similar structure but lacking the benzyl group.
Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of a benzyl group.
Uniqueness: 2-Amino-N-benzylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and benzyl groups allows for versatile chemical modifications and potential therapeutic applications.
Conclusion
2-Amino-N-benzylethanesulfonamide is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its properties and applications could lead to new discoveries and advancements in science and technology.
Properties
CAS No. |
217633-72-2 |
---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-amino-N-benzylethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
InChI Key |
RONYKOKYNXXJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCN |
Origin of Product |
United States |
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